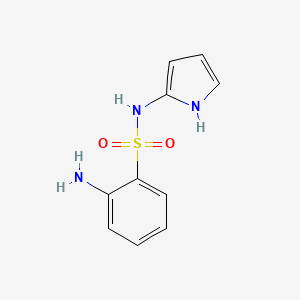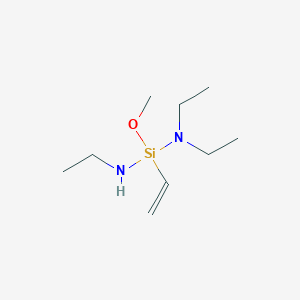
1-Ethenyl-N,N,N'-triethyl-1-methoxysilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine is a unique organosilicon compound characterized by the presence of both ethenyl and methoxy groups attached to a silanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine typically involves the reaction of triethylamine with a suitable silane precursor under controlled conditions. One common method includes the hydrosilylation of an ethenyl-containing amine with a methoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated amines.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, owing to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Mecanismo De Acción
The mechanism by which 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine exerts its effects involves the interaction of its functional groups with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions are mediated by various pathways, including radical and ionic mechanisms.
Comparación Con Compuestos Similares
- 1,2-Ethanediamine, N,N,N’-triethyl-
- 1,2-Ethanediamine, N1-ethenyl-
Comparison: 1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine is unique due to the presence of both ethenyl and methoxy groups, which confer distinct reactivity and functional properties. In contrast, 1,2-ethanediamine, N,N,N’-triethyl- lacks the ethenyl group, limiting its applications in polymerization reactions. Similarly, 1,2-ethanediamine, N1-ethenyl- does not possess the methoxy group, reducing its potential for hydrolysis and subsequent reactions.
This comprehensive overview highlights the unique properties and applications of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine, making it a valuable compound in various scientific and industrial fields
Propiedades
Número CAS |
923560-74-1 |
|---|---|
Fórmula molecular |
C9H22N2OSi |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
N-(diethylamino-ethenyl-methoxysilyl)ethanamine |
InChI |
InChI=1S/C9H22N2OSi/c1-6-10-13(9-4,12-5)11(7-2)8-3/h9-10H,4,6-8H2,1-3,5H3 |
Clave InChI |
JIDFMMSGIOKCMZ-UHFFFAOYSA-N |
SMILES canónico |
CCN[Si](C=C)(N(CC)CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
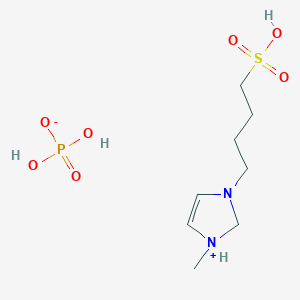
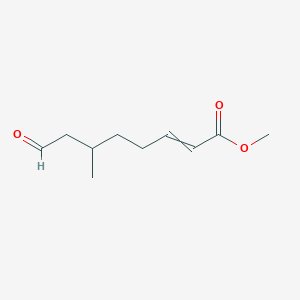
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
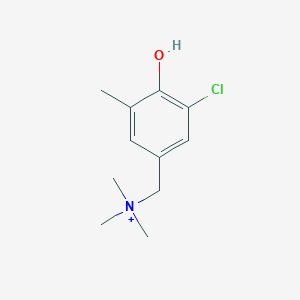

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
